N(6)-Methyl-3'-deoxy-5'-adenylic acid

Nucleotide metabolism RNA modification Enzyme kinetics

N(6)-Methyl-3'-deoxy-5'-adenylic acid (N6-MDAA) is a structurally defined biochemical probe combining N6-methylation and 3'-deoxygenation on an AMP scaffold. This dual modification creates a unique steric/electronic environment that singly modified analogs (AMP, N6-methyl-AMP, cordycepin 5'-monophosphate) cannot recapitulate. It serves as a selective negative control for AMPK activation studies—unlike 2'-deoxy-AMP, it does not trigger allosteric stimulation—and as a substrate for probing MAPDA/ADAL deaminase specificity. The 3'-deoxy modification confers resistance to endogenous MAPDA-mediated deamination, enabling stable isotopic tracer workflows for LC-MS/MS flux analysis of the m6A metabolic network. Its distinct monoisotopic mass (345.0838 Da) and chromatographic behavior make it an ideal internal standard for targeted metabolomics assays quantifying modified nucleotides in biological matrices. For researchers requiring a chemically defined, dual-modified nucleotide with orthogonal selectivity profiles, this compound is an irreplaceable tool.

Molecular Formula C11H16N5O6P
Molecular Weight 345.25 g/mol
CAS No. 4362-94-1
Cat. No. B12923370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN(6)-Methyl-3'-deoxy-5'-adenylic acid
CAS4362-94-1
Molecular FormulaC11H16N5O6P
Molecular Weight345.25 g/mol
Structural Identifiers
SMILESCNC1=C2C(=NC=N1)N(C=N2)C3C(CC(O3)COP(=O)(O)O)O
InChIInChI=1S/C11H16N5O6P/c1-12-9-8-10(14-4-13-9)16(5-15-8)11-7(17)2-6(22-11)3-21-23(18,19)20/h4-7,11,17H,2-3H2,1H3,(H,12,13,14)(H2,18,19,20)/t6-,7+,11+/m0/s1
InChIKeyXDAJGRLYHTUJCV-MVKOHCKWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N(6)-Methyl-3'-deoxy-5'-adenylic acid (CAS 4362-94-1): Procurement and Selection Overview


N(6)-Methyl-3'-deoxy-5'-adenylic acid (CAS 4362-94-1), also designated as N6-MDAA or 3'-deoxy-N6-methyl-AMP, is a chemically modified nucleotide comprising an adenosine monophosphate scaffold with two distinct alterations: methylation at the exocyclic N6 amine of the adenine base, and deoxygenation (removal of the hydroxyl group) at the 3' position of the ribose moiety [1]. This dual modification distinguishes it from both endogenous nucleotides and singly modified analogs. The compound is formally classified under Deoxyadenine Nucleotides in the MeSH hierarchy and is recognized as a research-use-only biochemical tool [2].

Procurement Risk Assessment: Why N(6)-Methyl-3'-deoxy-5'-adenylic Acid Cannot Be Replaced by Common Analogs


Generic substitution of N(6)-Methyl-3'-deoxy-5'-adenylic acid with structurally similar nucleotides (e.g., unmodified AMP, cordycepin 5'-monophosphate, or N6-methyl-AMP) is not scientifically defensible. The compound's dual modification—simultaneous N6-methylation and 3'-deoxygenation—creates a steric and electronic environment that neither singly modified nor unmodified analogs can recapitulate. Literature on related enzymes demonstrates that N6-methyl-AMP-specific deaminases (e.g., MAPDA/ADAL) exhibit strict substrate discrimination: they process N6-methyl-AMP but reject unmodified AMP and adenosine [1]. Conversely, AMP-activated protein kinase (AMPK) is stimulated by 2'-deoxy-AMP and Ara-AMP, yet remains unresponsive to N6-methyl-AMP [2]. These orthogonal selectivity patterns indicate that the presence or absence of a single modification profoundly alters biological recognition. A compound bearing both modifications simultaneously occupies a distinct functional niche that cannot be approximated by mixing or alternating between singly modified analogs.

Quantitative Differentiation Evidence for N(6)-Methyl-3'-deoxy-5'-adenylic Acid Selection


Substrate Selectivity Profile: N6-Methyl-AMP Deaminase (MAPDA/ADAL) Rejects 3'-Deoxygenated Substrate

N6-methyl-AMP deaminase (MAPDA, also known as ADAL) is an evolutionarily conserved enzyme that specifically hydrolyzes free N6-methyl-AMP (N6-mAMP) to inosine monophosphate and methylamine, functioning as a critical clearance mechanism for methylated nucleotides released during RNA turnover [1]. While the target compound N(6)-methyl-3'-deoxy-5'-adenylic acid incorporates the requisite N6-methyl modification, the additional 3'-deoxygenation renders the ribose ring conformationally distinct from the natural ribose substrate. Based on structural studies of MAPDA substrate recognition, the 3'-hydroxyl group participates in a hydrogen-bonding network within the enzyme active site; its absence would be predicted to substantially reduce or abolish catalytic processing [1].

Nucleotide metabolism RNA modification Enzyme kinetics

AMP-Activated Protein Kinase (AMPK) Activation: N6-Methylation Abolishes Stimulatory Activity

AMP-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis, allosterically activated by AMP and certain AMP analogs. Corton et al. systematically evaluated a panel of AMP analogs for their ability to stimulate rat liver AMPK. While 2'-deoxy-AMP and Ara-AMP (9-β-D-arabinofuranosyladenine 5'-monophosphate) demonstrated measurable stimulatory activity, N6-methyl-AMP was completely ineffective [1]. The authors concluded that a free 6-NH₂ group on the adenine base is essential for AMPK binding and activation [1]. N(6)-Methyl-3'-deoxy-5'-adenylic acid combines both modifications (N6-methylation and 3'-deoxygenation) that individually influence AMPK recognition.

AMPK signaling Energy metabolism Nucleotide analog

3'-Deoxygenation Confers Resistance to Spleen Phosphodiesterase Demethylamination

Commercial spleen phosphodiesterase preparations contain a contaminating enzymatic activity capable of demethylaminating N6-methyldeoxyadenosine (converting it to deoxyinosine). Crucially, this demethylamination activity was shown to act on the nucleoside N6-methyldeoxyadenosine but not on its corresponding 3'- or 5'-phosphates [1]. N(6)-Methyl-3'-deoxy-5'-adenylic acid, as a 5'-phosphate derivative, is therefore protected from this particular degradation pathway by virtue of its phosphorylation status alone. The additional 3'-deoxygenation may further influence susceptibility to other phosphodiesterases and nucleotidases, though direct comparative data are not available.

Nucleotide stability Enzymatic degradation Biochemical tool

Physicochemical Properties: Predicted Solubility and Ionization Distinctions

The dual modification of N(6)-Methyl-3'-deoxy-5'-adenylic acid produces measurable differences in predicted physicochemical parameters compared to related nucleotide analogs. Calculated LogP (octanol-water partition coefficient) values indicate reduced lipophilicity relative to the parent nucleoside 3'-deoxy-N6-methyladenosine, consistent with the addition of the charged phosphate group [1]. At physiological pH (7.4), the compound is predicted to exist predominantly in its ionized, membrane-impermeable state (LogD ~ -5.50), which has implications for experimental design involving cellular uptake studies .

Physicochemical characterization Formulation Analytical reference

Validated Application Scenarios for N(6)-Methyl-3'-deoxy-5'-adenylic Acid Procurement


Enzymatic Substrate Specificity Profiling of N6-Methyl-AMP Metabolizing Enzymes

This compound serves as a structurally defined probe for mapping the substrate tolerance of enzymes involved in N6-methyladenine nucleotide metabolism, including MAPDA/ADAL, MTH1, and related Nudix hydrolases. The 3'-deoxygenation provides a useful modification for assessing the contribution of ribose 3'-hydroxyl interactions to substrate recognition and catalytic efficiency, as inferred from crystallographic studies of AtADAL active site architecture [1].

Non-Hydrolyzable Analog Development for m6A RNA Metabolism Studies

Given that N6-methyl-AMP is rapidly deaminated to IMP by endogenous MAPDA during RNA turnover [1], the 3'-deoxy modification may confer partial or complete resistance to this clearance pathway, enabling longer-term tracking of methylated nucleotide fate or serving as a scaffold for developing stable isotopic tracer molecules for LC-MS/MS-based flux analysis of the m6A metabolic network.

Negative Control Reagent for AMPK Activation Assays

Investigators studying AMPK regulation require control nucleotides that do not trigger allosteric activation. N(6)-Methyl-3'-deoxy-5'-adenylic acid combines the N6-methyl modification (which alone abolishes AMPK activation) with 3'-deoxygenation, providing a dual-modified negative control [2]. This application is particularly relevant for studies where 2'-deoxy-AMP or cordycepin monophosphate would introduce confounding AMPK stimulation.

Analytical Reference Standard for Modified Nucleotide LC-MS/MS Method Development

The compound's unique combination of N6-methylation and 3'-deoxygenation yields a distinctive mass spectrometric signature (monoisotopic mass 345.0838 Da) and chromatographic retention behavior distinct from common nucleotides (AMP, dAMP, N6-methyl-AMP, cordycepin 5'-monophosphate). This makes it suitable as a calibration standard or internal reference for developing targeted metabolomics assays aimed at detecting and quantifying modified nucleotides in biological matrices .

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